PF-06282999 inhibits MPO through a covalent, irreversible mechanism []. This is consistent with its classification as a mechanism-based inactivator. The inhibition is dependent on MPO catalysis, meaning that PF-06282999 likely acts as a substrate for MPO, which converts it into a reactive intermediate. This reactive intermediate then covalently binds to the enzyme's active site, leading to irreversible inactivation [].
PF-06282999 is primarily investigated for its potential in treating cardiovascular diseases [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2